molecular formula C9H9N3O2 B12813278 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B12813278
M. Wt: 191.19 g/mol
InChI Key: LPPWZVRJPCUWFK-UHFFFAOYSA-N
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Description

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyridine core with a methoxy group at the 4-position and a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-methoxypyridine with ethyl chloroformate, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide.

    Reduction: 4-Methoxypyrazolo[1,5-a]pyridine-3-amine.

    Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its methoxy and carboxamide groups allow for versatile modifications, making it a valuable compound in various research domains.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C9H9N3O2/c1-14-7-3-2-4-12-8(7)6(5-11-12)9(10)13/h2-5H,1H3,(H2,10,13)

InChI Key

LPPWZVRJPCUWFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=C(C=N2)C(=O)N

Origin of Product

United States

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